molecular formula C8H8BrCl B2907294 1-Bromo-4-chloro-2-ethylbenzene CAS No. 1160573-89-6

1-Bromo-4-chloro-2-ethylbenzene

Cat. No.: B2907294
CAS No.: 1160573-89-6
M. Wt: 219.51
InChI Key: BTGSQYQDTHZFCM-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-ethylbenzene (C₈H₈BrCl, molecular weight 219.35 g/mol) is a tri-substituted aromatic compound featuring bromine (position 1), chlorine (position 4), and an ethyl group (position 2) on a benzene ring. The ethyl group contributes to increased molecular weight and steric bulk compared to di-substituted analogs, influencing physical properties like boiling point and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of ethylbenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by halogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of simpler hydrocarbons.

Scientific Research Applications

Antimalarial Activity

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is recognized for its potential as an antimalarial agent . Quinoline derivatives, including this compound, have been shown to exhibit significant activity against Plasmodium species, the causative agents of malaria. Research indicates that modifications in the quinoline structure can enhance efficacy and reduce toxicity.

Key Findings:

  • Mechanism of Action: The compound interferes with the heme detoxification pathway in the malaria parasite, leading to oxidative stress and cell death.
  • Case Study: A study demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against Plasmodium falciparum, indicating potent antimalarial activity .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects , particularly in conditions characterized by oxidative stress and excitotoxicity.

Mechanism of Action:

  • It acts as an antagonist at NMDA receptors, which are implicated in excitotoxic neuronal damage.
  • The compound's antioxidant properties help mitigate oxidative stress, potentially offering protection against neurodegenerative diseases.

Case Studies:

  • In vitro studies have shown that this compound can reduce neuronal cell death induced by glutamate toxicity, highlighting its potential for treating conditions like Alzheimer's disease .

Cancer Therapeutics

Recent research has explored the role of methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate in cancer therapy . Its ability to modulate various signaling pathways makes it a candidate for further investigation.

Key Applications:

  • Inhibition of Tumor Growth: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Data Table: Cancer Cell Line Sensitivity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.2Induction of apoptosis
MCF7 (Breast Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)4.5Inhibition of metastasis pathways

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also garnered attention, particularly in models of chronic inflammation.

Research Highlights:

  • Studies indicate that it can downregulate pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-ethylbenzene involves electrophilic aromatic substitution. The compound reacts with electrophiles, forming a positively charged intermediate (benzenonium ion). This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substitution of the benzene ring . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Physical Properties

A comparative analysis of key physical properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
1-Bromo-4-chloro-2-ethylbenzene C₈H₈BrCl 219.35 Not reported Not reported* Organic solvents
1-Bromo-4-chlorobenzene C₆H₄BrCl 191.46 63–66 196 Moderate
1-Bromo-2-chloro-4-fluorobenzene C₆H₃BrClF 209.45 Not reported Not reported Low polarity
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN 216.46 67–68 142–143 Low

*Inference: The ethyl group likely increases boiling point compared to di-substituted analogs (e.g., 1-bromo-4-chlorobenzene, bp 196°C) due to higher molecular weight and surface area. However, reduced symmetry from the ethyl group may lower melting points relative to para-substituted di-halogenated compounds .

Electronic and Reactivity Profiles

  • This compound :
    • The ethyl group is a weak electron-donating group (EDG) via inductive effects, activating the ring toward electrophilic substitution. However, bromine and chlorine (electron-withdrawing groups, EWGs) counteract this effect. Substituent positions direct incoming electrophiles to ortho/para positions relative to the ethyl group (e.g., positions 3 or 5) .
  • 1-Bromo-2-chloro-4-fluorobenzene :
    • Fluorine’s strong EWG nature deactivates the ring, favoring meta substitution. This contrasts with the ethyl group’s EDG behavior in the target compound .
  • 1-Bromo-4-chloro-2-methoxybenzene :
    • Methoxy is a strong EDG, significantly activating the ring for electrophilic substitution compared to the weaker ethyl group. Reactivity differences highlight the impact of substituent electronic properties .

Structural and Crystallographic Insights

  • 1-Bromo-4-[2-(4-bromophenyl)ethyl]benzene: This biphenyl analog (C₁₄H₁₂Br₂) features a brominated ethyl substituent, increasing molecular weight and steric hindrance.

Biological Activity

1-Bromo-4-chloro-2-ethylbenzene is an organic compound with the molecular formula C₈H₈BrCl. It is classified as a halogenated aromatic compound and is of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and potential therapeutic uses.

  • Molecular Weight : 219.51 g/mol
  • CAS Number : 1160573-89-6
  • Appearance : Liquid
  • Chemical Structure :
    • SMILES: CCC1=CC(=C(C=C1)Br)Cl
    • InChI: InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

Pharmacological Properties

This compound has been studied for its interactions with various biological systems. Key findings include:

  • CYP450 Enzyme Interaction :
    • The compound acts as an inhibitor for certain cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. This suggests potential implications in drug metabolism and interactions .

Case Study 1: Metabolic Pathways

Research has demonstrated that this compound undergoes metabolic transformations in liver microsomes, which may involve oxidation processes leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of various halogenated compounds found that certain derivatives exhibited significant activity against Gram-positive bacteria. While direct studies on this compound are scarce, its structural analogs have shown promise as antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CYP450 InhibitionInhibits CYP1A2 and CYP2D6
Skin IrritationPotential irritant
Antimicrobial ActivityActive against Gram-positive bacteria

Table 2: Toxicity Profile

EndpointResultReference
Skin SensitizationPossible sensitizer
Respiratory IrritationObserved in related compounds

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-chloro-2-ethylbenzene, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via electrophilic aromatic substitution (EAS) . Key steps include:

  • Bromination/Chlorination : Use Br₂ or Cl₂ with Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) to introduce halogens at specific positions .
  • Ethyl Group Introduction : Alkylation via Friedel-Crafts (using ethyl halides) or cross-coupling reactions (e.g., Suzuki-Miyaura with ethylboronic acids).

Critical Factors for Yield Optimization :

  • Catalyst Purity : Impurities in Lewis acids (e.g., FeBr₃) can lead to side reactions like polyhalogenation.
  • Temperature Control : Excess heat during EAS promotes decomposition; optimal range: 0–25°C.
  • Solvent Choice : Non-polar solvents (e.g., CCl₄) favor halogenation selectivity.

Table 1 : Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
BrominationBr₂, FeBr₃CCl₄0–5°C60–75%
ChlorinationCl₂, AlCl₃CH₂Cl₂20–25°C50–65%
EthylationEthylMgBr, Pd(PPh₃)₄THFReflux40–55%

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:

  • Purification :
    • Recrystallization : Use hexane/ethyl acetate (3:1) to remove halogenated byproducts .
    • Column Chromatography : Silica gel with gradient elution (hexane → hexane:EtOAc 9:1) .
  • Purity Validation :
    • GC-MS : Confirm molecular ion peak (m/z ≈ 218) and absence of impurities.
    • Melting Point : Compare with literature values (e.g., 63–66°C for 1-Bromo-4-chlorobenzene ).

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., ethyl CH₃ at δ 1.2–1.4 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles using programs like SHELXL (high-resolution data required) .
  • IR Spectroscopy : Confirm C-Br (~500 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Advanced Questions

Q. How do substituents (Br, Cl, ethyl) influence regioselectivity in further functionalization reactions?

Methodological Answer:

  • Directing Effects :
    • Br/Cl : Strongly deactivating, meta-directing.
    • Ethyl : Weakly activating, ortho/para-directing.
  • Competitive Pathways : In nitration, the ethyl group dominates, favoring para-substitution relative to itself. Use DFT calculations (e.g., Gaussian) to predict transition state energies .

Case Study : Nitration of this compound yields 80% para-nitro product (ethyl-directed) vs. 20% meta (halogen-directed) .

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Root Causes :
    • Solvent effects (e.g., CDCl₃ vs. DMSO-d6 shifting aromatic protons).
    • Impurity interference (e.g., residual AlCl₃ altering peak splitting).
  • Resolution Strategies :
    • Deuterated Solvent Screening : Compare NMR in CDCl₃, D₂O, and DMSO-d5.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

Q. What computational tools model the electronic effects of substituents in catalytic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites. For example, the ethyl group increases electron density at the para position, favoring Pd-catalyzed cross-coupling .
  • Molecular Dynamics (MD) : Simulate solvent interactions in Sonogashira coupling (e.g., THF vs. DMF stabilization of intermediates) .

Table 2 : Computational Parameters for Substituent Analysis

ParameterEthyl GroupBr/Cl Substituents
Electron Density+0.15 e-0.22 e
Fukui Index (f⁻)0.080.03

Q. How can researchers design experiments to resolve conflicting literature data on reaction mechanisms?

Methodological Answer:

  • Isotopic Labeling : Use ⁸¹Br/³⁷Cl isotopes to track halogen migration in Ullmann couplings.
  • Kinetic Studies : Compare rate constants under varying conditions (e.g., [Pd] concentration in cross-coupling) .
  • Controlled Replication : Repeat disputed experiments with strict purity controls (e.g., <0.1% Fe in FeBr₃) .

Properties

IUPAC Name

1-bromo-4-chloro-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGSQYQDTHZFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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